4-Oxaspiro[2.3]hexane
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Overview
Description
4-Oxaspiro[2.3]hexane is a type of organic compound . It is a spirocyclic compound, which means it has two or more rings that share one atom .
Synthesis Analysis
The synthesis of this compound involves the conversion of 2-Methyleneoxetanes to 4-Oxaspiro[2.3]hexanes under modified Simmons–Smith conditions . This process yields excellent results .Molecular Structure Analysis
The molecular structure of this compound is quite unique due to its spirocyclic nature . The spirocyclic structure involves two or more rings that share one atom .Chemical Reactions Analysis
In terms of chemical reactions, this compound can be treated with BF3·Et2O to produce cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans, depending on the substituents .Scientific Research Applications
Synthesis and Reactions
4-Oxaspiro[2.3]hexane derivatives have been utilized in various synthetic pathways. Bekolo and Howell (2001) demonstrated that 2-methyleneoxetanes could be converted into 4-oxaspiro[2.3]hexanes, which upon further treatment yield compounds like cyclopentanones and cyclobutanones, depending on the substituents (Bekolo & Howell, 2001). This highlights the versatility of this compound in organic synthesis.
Catalytic Rearrangement
Geraghty (1994) explored the catalytic rearrangement of 5-oxo-4-oxaspiro[2.3]hexanes to furanones, revealing a general reaction promoted by metal catalysts. This process involves the insertion of a metal species into the O-C bond of the β-lactone ring (Geraghty, 1994).
Unusual Reactivity Patterns
A review by Duffy, Morris, and Romo (2009) provided an overview of the synthesis and reactivity of small strained spiroheterocycles, including 4-oxaspiro[2.3]hexanes. These compounds show unique reactivity patterns due to their small ring sizes and inherent ring strain, which can be exploited in the synthesis of natural and unnatural products (Duffy, Morris, & Romo, 2009).
Directed Ring-Opening Reactions
Taboada et al. (2003) discussed how 1,5-dioxaspiro[3.2]hexanes, closely related to 4-oxaspiro[2.3]hexanes, undergo directed ring-opening reactions, providing insights into the behavior of spirocyclic compounds in synthetic chemistry (Taboada et al., 2003).
Transformation and Synthesis Applications
Kato, Katagiri, and Sato (1981) showed the transformation of 5-oxo-4-oxaspiro[2.3]hexanes into various cyclic compounds, demonstrating the compound's role in the synthesis of complex organic molecules (Kato, Katagiri, & Sato, 1981).
Mechanism of Action
Properties
IUPAC Name |
4-oxaspiro[2.3]hexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-5(1)3-4-6-5/h1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTWAVYEZDXWGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741634 |
Source
|
Record name | 4-Oxaspiro[2.3]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10741634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13357-56-7 |
Source
|
Record name | 4-Oxaspiro[2.3]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10741634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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